4-Nitrophenyl methacrylate

Description

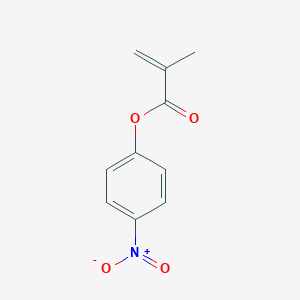

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACSMDAZDYUKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316276 | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-41-1 | |

| Record name | NSC301496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Nitrophenyl Methacrylate from 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-nitrophenyl methacrylate (NPMA), a valuable monomer in polymer chemistry and a key building block in the development of functional materials. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of procedural steps to offer a detailed rationale for the experimental design, insights into the reaction mechanism, and practical guidance on purification, characterization, and troubleshooting.

Foundational Principles: The Esterification of Phenols

The synthesis of 4-nitrophenyl methacrylate from 4-nitrophenol and methacryloyl chloride is a classic example of esterification, specifically the acylation of a phenol. Phenols, while possessing a hydroxyl group, are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair of electrons into the aromatic ring. Consequently, direct esterification with carboxylic acids is often slow and inefficient. The use of a more reactive acylating agent, such as an acyl chloride, is therefore preferred to achieve higher yields under milder conditions.

The Critical Role of a Non-Nucleophilic Base

A key feature of this synthesis is the use of a tertiary amine base, typically triethylamine (TEA). The reaction between an acyl chloride and a phenol generates hydrogen chloride (HCl) as a byproduct.[1] This acidic byproduct can protonate the starting phenol, further decreasing its nucleophilicity and hindering the reaction. Triethylamine serves as an acid scavenger, neutralizing the HCl as it is formed.[1][2] Being a sterically hindered tertiary amine, TEA is non-nucleophilic and will not compete with the phenol in reacting with the methacryloyl chloride.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be conceptualized in the following stages:

-

Activation of the Phenol (optional but relevant): While 4-nitrophenol is acidic enough to react directly, the presence of triethylamine can deprotonate a small fraction of the phenol, forming the more nucleophilic 4-nitrophenoxide ion.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-nitrophenol attacks the electrophilic carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Acid-Base Neutralization: The generated hydrogen chloride is immediately neutralized by triethylamine to form triethylammonium chloride.

Caption: Reaction mechanism for the synthesis of 4-Nitrophenyl Methacrylate.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established literature procedures and has been optimized for high yield and purity.[3]

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Comments |

| 4-Nitrophenol | 139.11 | 1.17 g | 8.41 | Ensure dryness. |

| Methacryloyl Chloride | 104.54 | 1.1 mL (1.15 g) | 11.0 | Use freshly distilled or a new bottle. |

| Triethylamine | 101.19 | 1.02 mL (0.74 g) | 7.31 | Keep dry. |

| 2-Butanone (MEK) | 72.11 | 10 mL | - | Anhydrous grade recommended. |

| 5% Sodium Hydroxide | - | As needed | - | For washing. |

| Anhydrous Sodium Sulfate | - | As needed | - | For drying. |

| Methanol | - | As needed | - | For recrystallization. |

Reaction Setup and Procedure

Caption: Step-by-step experimental workflow for NPMA synthesis.

-

Initial Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.17 g, 8.41 mmol), triethylamine (1.02 mL, 7.31 mmol), and 2-butanone (10 mL).

-

Reflux: Heat the mixture to reflux and maintain for 30 minutes. This step ensures the dissolution of 4-nitrophenol and the formation of the triethylammonium phenoxide salt.

-

Cooling: After the reflux period, cool the flask to 0°C using an ice-water bath.

-

Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (1.1 mL, 11.0 mmol) dropwise to the cooled reaction mixture. The exothermic nature of the reaction necessitates slow addition at a low temperature to prevent side reactions and polymerization of the methacryloyl chloride.

-

Reaction at 0°C: Stir the reaction mixture vigorously at 0°C for 1 hour.

-

Reaction at Room Temperature: Remove the ice bath and allow the reaction to proceed at room temperature for an additional 3 hours with continuous stirring.

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% aqueous sodium hydroxide solution (to remove unreacted 4-nitrophenol), and finally with water until the aqueous layer is neutral.

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the 2-butanone under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-nitrophenyl methacrylate by recrystallization from methanol to yield a pure crystalline solid.[3]

Rationale for Experimental Choices

-

Solvent Selection (2-Butanone): 2-Butanone (MEK) is a suitable solvent for this reaction as it dissolves the reactants and has a boiling point that allows for a moderate reflux temperature.[3][4] It is a polar aprotic solvent, which is ideal for this type of reaction as it can solvate the charged intermediates without participating in the reaction.

-

Temperature Control: The initial cooling to 0°C during the addition of methacryloyl chloride is crucial to control the exothermicity of the reaction and minimize potential side reactions, such as polymerization of the methacrylate moiety.[5] Allowing the reaction to proceed at room temperature ensures completion.

-

Washing with 5% NaOH: The wash with a dilute sodium hydroxide solution is a critical purification step. 4-nitrophenol is acidic and will be deprotonated by the base to form the water-soluble sodium 4-nitrophenoxide, which is then removed into the aqueous phase.[6] The desired ester product is not hydrolyzed under these mild basic conditions.

-

Recrystallization from Methanol: Methanol is an effective solvent for recrystallization as the product, 4-nitrophenyl methacrylate, has good solubility in hot methanol and poor solubility in cold methanol, allowing for the formation of pure crystals upon cooling.[3]

Characterization of 4-Nitrophenyl Methacrylate

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Analysis

| Technique | Key Observances |

| ¹H NMR | Aromatic protons of the 4-nitrophenyl group typically appear as two doublets in the range of 7.0-8.5 ppm. The vinyl protons of the methacrylate group will be present, as will the methyl protons.[3] |

| ¹³C NMR | The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methacrylate group.[7] |

| FTIR | The FTIR spectrum will display a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically around 1750 cm⁻¹. Other key peaks include those for the C=C stretching of the aromatic ring and the methacrylate group, and the characteristic symmetric and asymmetric stretching of the nitro (NO₂) group.[3][8] |

Troubleshooting and Practical Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Impure reagents. | - Extend the reaction time at room temperature. - Ensure careful separation of layers during washing. - Use freshly distilled methacryloyl chloride and dry reagents.[9] |

| Product is an oil or does not crystallize | - Presence of impurities. - Residual solvent. | - Repeat the washing steps, particularly the NaOH wash, to remove all unreacted phenol. - Ensure the product is thoroughly dried under vacuum. - Attempt recrystallization from a different solvent system. |

| Polymerization during reaction | - Reaction temperature too high. - Presence of radical initiators. | - Maintain strict temperature control, especially during the addition of methacryloyl chloride. - Ensure all glassware is clean and free of contaminants. |

Applications in Research and Development

4-Nitrophenyl methacrylate is a versatile monomer used in the synthesis of "active" polymers. The 4-nitrophenyl ester group is a good leaving group, allowing for post-polymerization modification of the polymer backbone with various nucleophiles, such as amines, to introduce specific functionalities. This makes polymers derived from NPMA valuable in applications such as:

-

Drug Delivery: As a platform for conjugating drugs to a polymer backbone.

-

Biomaterials: For the creation of functional surfaces that can interact with biological systems.[3]

-

Peptide Synthesis: In solid-phase peptide synthesis.[3]

Conclusion

The synthesis of 4-nitrophenyl methacrylate from 4-nitrophenol is a robust and well-established procedure. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can reliably produce this important monomer in high yield and purity. This guide provides the necessary technical depth and practical insights to empower scientists in their research and development endeavors.

References

-

Soltanmoradi, R., & Nasirtabriz, M. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]

-

Xu, Y., & Qu, F. (2008). 4-Nitrophenyl methacrylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1751. [Link]

-

PubChem. (n.d.). 4-Nitrophenyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bernaerts, K. V., & Du Prez, F. E. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Science, 11(28), 7436–7443. [Link]

-

Wikipedia. (2024). Butanone. [Link]

-

Clark, J. (n.d.). The reactions of acyl chlorides with water, alcohols and phenol. Chemguide. Retrieved from [Link]

-

Sobrinho, E. V., et al. (2016). Thermodynamic analysis of phenol acylation with acetic acid. ResearchGate. [Link]

-

Soltanmoradi, R., & Nasirtabriz, M. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Iad. Retrieved from [Link]

-

Chemcess. (2025). Butanone: Properties, Reactions, Production And Uses. [Link]

-

Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29333–29339. [Link]

-

Al-Aufi, M. A. (2025). Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes. Retrieved from [Link]

- Google Patents. (n.d.). Process for purifying esters.

-

Semantics Scholar. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]

-

University of Manchester. (n.d.). Solvent effects in the hydrogenation of 2-butanone. Research Explorer. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (2024). Phenol. [Link]

-

Batra, P. C., & Rozdon, O. N. (n.d.). Acetylation of phenols using acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Butanone | Request PDF. Retrieved from [Link]

-

KIET. (n.d.). Esterification Reaction The Synthesis And Purification Of. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

-

PLOS One. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

-

Luguya, R., et al. (n.d.). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Retrieved from [Link]

Sources

- 1. Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties [indexacademicdocs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. chemcess.com [chemcess.com]

- 5. Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. 4-Nitrophenyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Nitrophenyl methacrylate | C10H9NO4 | CID 327251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Troubleshooting [chem.rochester.edu]

A Comprehensive Technical Guide to the Characterization of 4-Nitrophenyl Methacrylate (NPMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl methacrylate (NPMA) is a functional monomer of significant interest in the development of advanced polymeric materials, particularly within the biomedical and pharmaceutical fields. Its reactive p-nitrophenyl ester group allows for facile post-polymerization modification, making it a valuable building block for drug delivery systems, responsive hydrogels, and functional coatings. The precise characterization of the NPMA monomer is a critical prerequisite for synthesizing well-defined polymers with predictable properties and ensuring the reproducibility of experimental outcomes. This guide provides an in-depth overview of the essential techniques for the comprehensive characterization of NPMA, offering both theoretical insights and practical, field-proven protocols.

Structural Elucidation via Spectroscopic Techniques

Spectroscopic methods are fundamental to verifying the chemical structure of the synthesized NPMA monomer, ensuring it is the correct compound and free from significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules like NPMA. Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms, respectively.

1.1.1. ¹H NMR Spectroscopy: Probing the Proton Environment

-

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

-

Experimental Protocol:

-

Dissolve 5-10 mg of the purified NPMA monomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer (a 300 MHz or higher field is recommended for better resolution).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

-

Data Interpretation: The ¹H NMR spectrum of NPMA is expected to show distinct signals corresponding to the aromatic protons of the nitrophenyl group and the vinylic and methyl protons of the methacrylate moiety. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-8.4 ppm), while the vinylic protons will be two singlets further upfield, and the methyl protons will be a singlet in the aliphatic region (around 2.0 ppm).

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to NO₂) | ~8.4 | Doublet | 2H |

| Aromatic (meta to NO₂) | ~7.0 | Doublet | 2H |

| Vinylic | ~6.3 and ~5.7 | Singlets | 1H each |

| Methyl | ~2.0 | Singlet | 3H |

1.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

-

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it offers a direct count of non-equivalent carbons.

-

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce singlets for each carbon.

-

Longer acquisition times are typically required due to the low natural abundance of ¹³C.

-

-

Data Interpretation: The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (with those attached to the nitro and ester groups being shifted further downfield), the vinylic carbons, and the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

-

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Experimental Protocol:

-

The sample can be analyzed as a solid (mixed with KBr and pressed into a pellet), as a thin film cast from a solution (e.g., from chloroform), or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

-

-

Data Interpretation: The FTIR spectrum of NPMA will exhibit characteristic peaks confirming the presence of the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | ~3080 | Stretching |

| Aliphatic C-H (methyl/methylene) | ~2995, 2950 | Stretching |

| Carbonyl (C=O) of ester | ~1759 | Stretching |

| Aromatic C=C | ~1593, 1490 | Stretching |

| Nitro (NO₂) | ~1530 and ~1350 | Asymmetric and Symmetric Stretching |

| Ester C-O | ~1205, 1013 | Stretching |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

-

Principle: NPMA possesses a nitrophenyl group, which is a strong chromophore. This group absorbs UV or visible light, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure.

-

Experimental Protocol:

-

Prepare a dilute solution of NPMA in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Use a quartz cuvette to hold the sample.

-

Record the absorption spectrum over a range of approximately 200-500 nm.

-

-

Data Interpretation: The UV-Vis spectrum of NPMA is expected to show a strong absorption band characteristic of the 4-nitrophenyl ester moiety. For comparison, 4-nitrophenol, a precursor, shows a strong maximum at around 400 nm in basic solution. The esterification to form NPMA will likely shift this peak, but a strong absorbance in the UV region is a key indicator of the presence of the nitrophenyl group. This technique is also highly effective for quantitative analysis using the Beer-Lambert law.

Purity and Thermal Stability Assessment

Beyond structural confirmation, it is crucial to assess the purity and thermal properties of the NPMA monomer, as these will directly impact its polymerization behavior and the performance of the final polymer.

Chromatographic Techniques

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

2.1.1. Thin-Layer Chromatography (TLC)

-

Principle: TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, assess the purity of a compound, and determine appropriate solvent systems for column chromatography.

-

Experimental Protocol:

-

Dissolve a small amount of the NPMA sample in a volatile solvent.

-

Spot the solution onto a TLC plate (e.g., silica gel).

-

Develop the plate in a sealed chamber containing an appropriate solvent system (eluent).

-

Visualize the separated spots under UV light or by staining.

-

-

Data Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (R_f) value is characteristic of the compound in a specific eluent system.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds in a sample, and MS identifies and quantifies them based on their mass-to-charge ratio. This is a powerful technique for identifying and quantifying volatile impurities.

-

Experimental Protocol:

-

Dissolve the NPMA sample in a suitable volatile solvent.

-

Inject a small volume of the solution into the GC-MS instrument.

-

The compounds are separated on a capillary column and then detected by the mass spectrometer.

-

-

Data Interpretation: The gas chromatogram will show peaks corresponding to different components in the sample. The mass spectrum of the main peak should correspond to the molecular weight of NPMA (207.18 g/mol ) and exhibit a fragmentation pattern consistent with its structure. Any additional peaks represent impurities.

Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

2.2.1. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and glass transition temperature.

-

Experimental Protocol:

-

Accurately weigh a small amount of NPMA (5-10 mg) into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation: For a pure crystalline monomer, DSC will show a sharp endothermic peak corresponding to its melting point. The melting point of NPMA is reported to be in the range of 93-94 °C. A broad melting peak or a melting point depression can indicate the presence of impurities.

2.2.2. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate the thermal stability and decomposition profile of a material.

-

Experimental Protocol:

-

Place a small, accurately weighed sample of NPMA into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

-

Data Interpretation: The TGA curve will show the temperature at which the monomer begins to decompose. This is important for determining the upper-temperature limit for handling and polymerization. While TGA is more commonly reported for the polymer, it provides valuable information on the monomer's volatility and stability at elevated temperatures.

Crystallographic Analysis

X-ray Crystallography

-

Principle: When single crystals of a compound are irradiated with X-rays, they produce a diffraction pattern. Analysis of this pattern allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of structure.

-

Experimental Protocol:

-

Grow single crystals of NPMA suitable for X-ray diffraction, for example, by slow recrystallization from a solvent like ethyl acetate.

-

Mount a crystal on a goniometer in an X-ray diffractometer.

-

Collect the diffraction data.

-

Solve and refine the crystal structure.

-

-

Data Interpretation: The output of an X-ray crystallographic analysis is a detailed model of the molecule, including bond lengths, bond angles, and torsion angles, with a very high degree of precision. This technique provides the most definitive structural characterization possible.

Integrated Characterization Workflow

A robust characterization of NPMA monomer involves a multi-technique approach to build a comprehensive and self-validating dataset. The following workflow is recommended:

Caption: Integrated workflow for NPMA monomer characterization.

Conclusion

The thorough characterization of 4-nitrophenyl methacrylate is a non-negotiable step in the development of high-performance polymers for drug delivery and other advanced applications. By employing a combination of spectroscopic, chromatographic, thermal, and crystallographic techniques as outlined in this guide, researchers can ensure the identity, purity, and stability of their monomer. This rigorous approach provides a solid foundation for reproducible polymer synthesis and the rational design of materials with tailored properties.

References

-

Soltanmoradi, R., & Nasirtabrizİ, M. H. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]

-

Loh, W. S., & Tiekink, E. R. T. (2008). 4-Nitrophenyl methacrylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1759. [Link]

-

National Center for Biotechnology Information (n.d.). 4-Nitrophenyl methacrylate. PubChem. Retrieved from [Link]

-

Soltanmoradi, R., & Nasirtabrizİ, M. H. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. International Journal of Advanced Research. [Link]

-

Gündoğdu, Ö. (2012). The characterization of some methacrylate and acrylate homopolymers, copolymers and fibers via direct pyrolysis mass spectroscopy (Doctoral dissertation, Middle East Technical University). [Link]

-

Wang, Z. J., Lessard, B. H., & Marić, M. (2011). Thermo-responsive, UV-active poly (phenyl acrylate)-b-poly (diethyl acrylamide) block copolymers. Macromolecular Chemistry and Physics, 212(10), 1020-1029. [Link]

- Mohammadinezhad, A., & Akhlaghinia, B. (2017). Supplementary Material: CoII immobilized on aminated Fe3O4@Boehmite nanoparticles (Fe3O4@Boehmite-NH2-CoII NPs)

The Solubility of 4-Nitrophenyl Methacrylate in Organic Solvents: A Technical Guide for Researchers

An in-depth guide for scientists and drug development professionals on the solubility characteristics, determination, and safe handling of 4-Nitrophenyl Methacrylate.

Introduction: Understanding the Critical Role of Solubility in Research and Development

4-Nitrophenyl methacrylate (4-NPM) is a functional monomer increasingly utilized in the synthesis of specialty polymers and for bioconjugation applications in drug development. The precise control over its solubility in various organic solvents is paramount for successful experimental outcomes, influencing reaction kinetics, purification strategies, and the formulation of final products. This guide provides a comprehensive overview of the solubility of 4-NPM, offering both qualitative and inferred quantitative insights, detailed experimental protocols for solubility determination, and essential safety and handling information. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their decision-making processes.

Solubility Profile of 4-Nitrophenyl Methacrylate

The solubility of a solute is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. 4-Nitrophenyl methacrylate possesses a moderately polar character due to the presence of the nitro group and the ester functionality, counterbalanced by the less polar aromatic ring and the methacrylate backbone.

Qualitative Solubility Overview

Experimental evidence indicates a distinct solubility pattern for 4-Nitrophenyl methacrylate and its corresponding polymer, poly(4-Nitrophenyl methacrylate). Generally, the monomer will exhibit similar or greater solubility than its polymer.

Soluble in:

Insoluble in:

This profile suggests that 4-NPM is readily soluble in polar aprotic solvents and chlorinated solvents, while demonstrating poor solubility in nonpolar aliphatic hydrocarbons and polar protic solvents. The insolubility in ethanol, despite its polarity, can be attributed to the potential for hydrogen bonding within the solvent, which can exclude the less polar 4-NPM molecule.

Quantitative Solubility Data

While specific quantitative solubility data for 4-Nitrophenyl methacrylate is not extensively available in the public domain, we can infer its solubility characteristics from closely related compounds. For instance, 4-Nitrophenyl butyrate, which shares the 4-nitrophenyl ester moiety, shows a solubility of approximately 30 mg/mL in both DMSO and DMF, and 15 mg/mL in ethanol[3]. Given that 4-NPM is insoluble in ethanol, its solubility in DMF and other polar aprotic solvents is likely to be significant, potentially in a similar range.

The following table summarizes the known qualitative and inferred quantitative solubility of 4-Nitrophenyl methacrylate.

| Solvent | Polarity Index | Solvent Type | Qualitative Solubility | Inferred Quantitative Solubility (mg/mL) |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble[1] | High |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Soluble[1] | High (~30) |

| Chloroform (CHCl₃) | 4.1 | Chlorinated | Soluble[1] | High |

| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | Soluble (used for recrystallization)[2] | Moderate to High |

| n-Hexane | 0.1 | Nonpolar | Insoluble[1] | Very Low |

| Ethanol | 5.2 | Polar Protic | Insoluble[1] | Very Low |

| Water | 10.2 | Polar Protic | Insoluble[1] | Very Low |

Solvent Selection Workflow

The choice of an appropriate solvent is a critical first step in any experimental design involving 4-Nitrophenyl methacrylate. The following workflow provides a logical approach to solvent selection based on the intended application.

Caption: Logical workflow for selecting a suitable solvent for 4-Nitrophenyl methacrylate based on the experimental application.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4] This protocol is adapted for the specific properties of 4-Nitrophenyl methacrylate.

Materials and Equipment

-

4-Nitrophenyl methacrylate (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 4-Nitrophenyl methacrylate to a series of scintillation vials. The exact amount should be enough to ensure undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic visual inspection to ensure the presence of undissolved solid. For some systems, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow for the settling of the excess solid.

-

For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Nitrophenyl methacrylate.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Step-by-step workflow for the experimental determination of 4-Nitrophenyl methacrylate solubility using the shake-flask method.

Mechanistic Insights into Solubility

The solubility of 4-Nitrophenyl methacrylate is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

-

Polar Aprotic Solvents (THF, DMF, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar nitro and ester groups of 4-NPM. The absence of strong hydrogen bonding networks in these solvents allows for the effective solvation of the 4-NPM molecule.

-

Chlorinated Solvents (Chloroform): Chloroform, while having a lower polarity index than the polar aprotic solvents, can still effectively solvate 4-NPM through dipole-dipole interactions and London dispersion forces with the aromatic ring.

-

Nonpolar Solvents (n-Hexane): The significant difference in polarity between the highly nonpolar n-hexane and the moderately polar 4-NPM results in weak solute-solvent interactions, leading to insolubility.

-

Polar Protic Solvents (Ethanol, Water): These solvents form strong hydrogen bonding networks. The energy required to disrupt these networks to accommodate the 4-NPM molecule is not sufficiently compensated by the formation of new solute-solvent interactions, resulting in poor solubility.

Sources

Spectroscopic Characterization of 4-Nitrophenyl Methacrylate: A Technical Guide for Researchers

This guide provides an in-depth analysis of 4-Nitrophenyl Methacrylate (NPMA), a critical monomer in the development of functional polymers and advanced materials. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the structural and electronic properties of NPMA through the lens of Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy. We will explore the causal relationships between molecular structure and spectral output, present validated experimental protocols, and offer a predictive analysis of the monomer's spectra based on authoritative data from closely related analogs and established spectroscopic principles.

Introduction to 4-Nitrophenyl Methacrylate (NPMA)

4-Nitrophenyl methacrylate (C₁₀H₉NO₄) is an activated ester of methacrylic acid.[1] The molecule's architecture, featuring a polymerizable methacrylate group and an electron-withdrawing p-nitrophenyl moiety, makes it a valuable building block for synthesizing "smart" polymers. These polymers can be designed to respond to specific chemical or biological stimuli, finding applications in areas such as drug delivery, sensor technology, and reactive polymer coatings.[2]

Accurate structural confirmation and purity assessment are paramount before its use in polymerization. ¹H NMR and IR spectroscopy are indispensable, non-destructive techniques for this purpose. ¹H NMR provides precise information about the electronic environment of protons, confirming the integrity of the methacrylate and aromatic portions, while IR spectroscopy identifies the key functional groups (ester, nitro, alkene) that define the molecule's reactivity.

Predicted ¹H NMR Spectral Analysis of NPMA Monomer

Proton NMR spectroscopy is a cornerstone of organic compound characterization. The chemical shift (δ) of a proton is dictated by its local electronic environment. In NPMA, the electron-withdrawing nature of the nitro group and the ester functionality significantly influences the chemical shifts of the aromatic and vinylic protons, respectively.

Theoretical Basis for Proton Environments in NPMA

The NPMA molecule contains four distinct proton environments:

-

Aromatic Protons (AA'BB' System): The protons on the p-substituted benzene ring are chemically non-equivalent. Those ortho to the strongly electron-withdrawing nitro group (H-b) are expected to be significantly deshielded and resonate far downfield. Protons ortho to the ester group (H-a) will also be downfield but to a lesser extent. This arrangement typically produces a complex, pseudo-first-order pattern recognized as two distinct doublets.

-

Vinylic Protons (=CH₂): The two protons on the terminal carbon of the double bond (H-c, H-d) are diastereotopic. They exhibit geminal coupling to each other and allylic coupling to the methyl protons. They typically appear as two distinct signals in the alkene region of the spectrum.

-

Methyl Protons (-CH₃): The methyl group protons (H-e) are attached to the double bond and will show allylic coupling to the vinylic protons, resulting in a finely split signal.

Predicted ¹H NMR Spectrum

Based on data from authoritative sources for the aromatic portion and well-characterized methacrylate analogs, the following ¹H NMR spectrum is predicted for NPMA in a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Authoritative Comparison |

| H-b (Aromatic, ortho to -NO₂) | 8.24 | Doublet (d) | 2H | Confirmed by studies on NPMA-derived copolymers, which report this signal at δ 8.24 ppm. This is consistent with the strong deshielding effect of the nitro group. |

| H-a (Aromatic, ortho to -O(C=O)-) | 7.32 | Doublet (d) | 2H | Confirmed by the same study, reporting a doublet at δ 7.32 ppm. This position reflects the deshielding, yet less potent, effect of the ester linkage compared to the nitro group. |

| H-c (Vinylic) | ~6.3 | Singlet (s) / Multiplet (m) | 1H | Based on phenyl methacrylate analogs. The exact multiplicity can vary, but this proton is typically the more downfield of the two vinylic signals due to its cis relationship to the carbonyl group. |

| H-d (Vinylic) | ~5.8 | Singlet (s) / Multiplet (m) | 1H | Based on phenyl methacrylate analogs. This proton is typically upfield relative to H-c. |

| H-e (Methyl) | ~2.1 | Singlet (s) / Multiplet (m) | 3H | Based on phenyl methacrylate analogs. The methyl group protons appear as a sharp signal, often with fine splitting due to long-range allylic coupling. |

Table 1: Predicted ¹H NMR Peak Assignments for 4-Nitrophenyl Methacrylate Monomer.

Predicted Infrared (IR) Spectral Analysis of NPMA Monomer

Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹), making it an excellent tool for identifying the molecular components of NPMA.

Key Vibrational Modes of NPMA

The defining functional groups of NPMA each have distinct, strong absorption bands:

-

Ester Carbonyl (C=O): The C=O stretch of an α,β-unsaturated ester conjugated with an aromatic ring is one of the most intense and sharpest signals in the spectrum.

-

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. Their high intensity is due to the large change in dipole moment during vibration.

-

Alkene Group (C=C and =C-H): The methacrylate moiety gives rise to a C=C double bond stretch and stretching from the sp²-hybridized C-H bonds. The presence of these signals is a definitive indicator of the unpolymerized monomer.

-

Aromatic Ring (C=C and C-H): The phenyl ring exhibits characteristic C=C stretching bands and C-H stretching and bending vibrations.

Predicted IR Spectrum

The predicted IR absorption bands for NPMA are detailed below, based on data from closely related compounds and established vibrational frequency tables.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale & Authoritative Comparison |

| ~3100 | =C-H Stretch | Vinylic | Medium | Characteristic of sp² C-H bonds, distinguishing the monomer from the saturated polymer backbone. |

| ~1755 | C=O Stretch | α,β-Unsaturated Aryl Ester | Very Strong, Sharp | The C=O stretch for the polymer is reported at 1760 cm⁻¹. A similar compound, 4,4-dinitrophenylbenzoate, shows this peak at 1752 cm⁻¹.[3] |

| ~1640 | C=C Stretch | Vinylic | Medium | A key diagnostic peak for the methacrylate double bond, absent in the polymer spectrum. |

| ~1525 | N=O Asymmetric Stretch | Aromatic Nitro | Very Strong | The asymmetric stretch is consistently reported in this region for aromatic nitro compounds. 4,4-dinitrophenylbenzoate shows this peak at 1523 cm⁻¹.[3] |

| ~1490, ~1590 | C=C Stretch | Aromatic Ring | Medium-Strong | Characteristic in-ring stretching vibrations for the p-substituted phenyl group. |

| ~1350 | N=O Symmetric Stretch | Aromatic Nitro | Very Strong | The corresponding symmetric stretch is reported for the polymer at 1350 cm⁻¹. 4,4-dinitrophenylbenzoate shows this peak at 1343 cm⁻¹.[3] |

| ~1190 | C-O Stretch | Ester | Strong | Corresponds to the stretching of the C-O single bond of the ester group. |

Table 2: Predicted IR Absorption Band Assignments for 4-Nitrophenyl Methacrylate Monomer.

Experimental Methodologies

The following protocols provide a self-validating framework for the synthesis and spectroscopic analysis of NPMA. Adherence to these procedures ensures the generation of reliable and reproducible data.

Synthesis of 4-Nitrophenyl Methacrylate (NPMA)

This procedure is adapted from established literature methods for the esterification of 4-nitrophenol.[4]

Caption: Synthesis workflow for 4-Nitrophenyl Methacrylate.

Step-by-Step Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrophenol (1.0 eq) and triethylamine (1.0 eq) in 2-butanone.

-

Initial Reflux: Heat the mixture to reflux and maintain for 30 minutes.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Acylation: Add methacryloyl chloride (~1.2 eq) dropwise to the stirred solution, ensuring the temperature remains at or below 0°C.

-

Reaction: Continue stirring at 0°C for 1 hour after the addition is complete. Remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.

-

Work-up: Filter the resulting mixture. Wash the collected solid/organic layer sequentially with water, 5% aqueous NaOH, and finally with water.

-

Drying & Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from methanol to yield pure 4-nitrophenyl methacrylate.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of NPMA.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of purified NPMA into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert until the sample is fully dissolved.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. Integrate all signals to determine the relative proton ratios.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount of the solid, dry NPMA powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent sample cross-contamination.

Conclusion

The structural elucidation of 4-nitrophenyl methacrylate is reliably achieved through a combined application of ¹H NMR and IR spectroscopy. The ¹H NMR spectrum is predicted to be characterized by two distinct doublets in the aromatic region between δ 7.3 and 8.3 ppm, along with vinylic and methyl signals characteristic of the methacrylate group. The IR spectrum is dominated by very strong absorptions from the ester carbonyl (~1755 cm⁻¹) and the symmetric and asymmetric stretches of the nitro group (~1350 and ~1525 cm⁻¹, respectively). The presence of vinylic C=C and =C-H bands is the definitive signature of the unreacted monomer. The experimental protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data essential for the quality control and successful application of this versatile monomer in advanced polymer synthesis.

References

-

Soltanmoradi, R., & Nasirtabrizi, M. H. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Dergipark. [Link]

-

Xu, Y., et al. (2008). 4-Nitrophenyl methacrylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1773. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 327251, 4-Nitrophenyl methacrylate. PubChem. [Link]

-

Thamizharasi, S., et al. (1999). Notes Synthesis, characterization and reactivity ratios of co-polymers derived from 4-nitrophenyl methacrylate and butyl methacrylate. Indian Journal of Chemistry - Section A, 38(3), 266-269. [Link]

-

El-Ghayoury, A., et al. (2001). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. ResearchGate. [Link]

Sources

- 1. 4-Nitrophenyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties [indexacademicdocs.org]

- 3. 2-Propenoic acid, 4-nitrophenyl ester | C9H7NO4 | CID 97687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

CAS number and molecular weight of 4-Nitrophenyl methacrylate

An In-Depth Technical Guide to 4-Nitrophenyl Methacrylate: Synthesis, Polymerization, and Application as a Functional Monomer

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-nitrophenyl methacrylate (NPMA), a valuable monomer in polymer chemistry. We will delve into its fundamental properties, synthesis, polymerization behavior, and its pivotal role as a precursor to functional polymers for advanced applications in research and drug development. This document is intended for researchers and scientists who require a deep technical understanding of NPMA and its derivatives.

Core Properties of 4-Nitrophenyl Methacrylate

4-Nitrophenyl methacrylate is a solid monomer distinguished by the presence of a methacrylate group, which is readily polymerizable, and a 4-nitrophenyl ester group. This ester is the key to its utility; the 4-nitrophenoxide is an excellent leaving group, making the polymer susceptible to nucleophilic attack. This "active ester" functionality is the cornerstone of its application as a precursor for creating functional polymers.

The core physicochemical properties of NPMA are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 16522-41-1 | [1] |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| IUPAC Name | (4-nitrophenyl) 2-methylprop-2-enoate | [1] |

| Appearance | Solid | |

| Melting Point | 93-94 °C | [2] |

| Boiling Point (Predicted) | 345.4 ± 21.0 °C | [2] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [2] |

Synthesis of 4-Nitrophenyl Methacrylate Monomer

The synthesis of NPMA is typically achieved through an esterification reaction between 4-nitrophenol and methacryloyl chloride.[3][4] The choice of a base, such as triethylamine, is critical to neutralize the HCl byproduct, driving the reaction to completion.

Causality in Experimental Design:

-

Reagents: 4-nitrophenol provides the active ester precursor. Methacryloyl chloride provides the polymerizable methacrylate moiety.

-

Base (Triethylamine): This tertiary amine acts as an acid scavenger. Without it, the generated HCl would protonate the reactants and impede the nucleophilic attack required for esterification.

-

Solvent (2-Butanone): A solvent is chosen that can dissolve the reactants and is relatively inert under the reaction conditions.

-

Temperature Control: The initial addition of methacryloyl chloride is performed at 0°C to control the exothermic reaction. The subsequent stirring at room temperature allows the reaction to proceed to completion without unwanted side reactions or polymerization.

-

Purification: The washing steps with water and 5% NaOH are designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and any acidic impurities. Recrystallization from methanol is a standard final step to obtain a pure, solid monomer suitable for polymerization.[3]

Experimental Protocol: Monomer Synthesis

Materials:

-

4-nitrophenol (1.17 g, 0.008 mol)

-

Triethylamine (1.02 ml, 0.008 mol)

-

Methacryloyl chloride (1.1 ml, 0.01 mol)

-

2-Butanone (10 ml)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

To a round-bottom flask, add 4-nitrophenol and triethylamine in 2-butanone.

-

Heat the mixture under reflux for 30 minutes.

-

Cool the flask in an ice bath to 0°C.

-

Add methacryloyl chloride dropwise to the flask while maintaining the temperature around 0°C and stirring continuously.

-

Allow the reaction to proceed at 0°C for 1 hour.

-

Remove the ice bath and continue stirring at room temperature for an additional 3 hours.

-

Filter the resulting mixture. Wash the collected product sequentially with water, 5% NaOH solution, and finally with water again.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solution.

-

Recrystallize the crude product from methanol to yield pure 4-nitrophenyl methacrylate monomer.[3]

Workflow Diagram: NPMA Monomer Synthesis

Caption: Workflow for the synthesis and purification of NPMA monomer.

Polymerization of 4-Nitrophenyl Methacrylate

Poly(4-nitrophenyl methacrylate) (PNPMA) can be synthesized via several methods, most commonly free-radical polymerization. For applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are preferred.

Free-Radical Polymerization

This is a straightforward method for producing PNPMA. An initiator, such as azobisisobutyronitrile (AIBN), is used to generate radicals that initiate the polymerization of the NPMA monomer.[3][4]

Causality in Experimental Design:

-

Initiator (AIBN): AIBN is a common thermal initiator. Upon heating (typically 60-80°C), it decomposes to form radicals, initiating the polymerization chain reaction.

-

Solvent (DMF): Dimethylformamide is a suitable polar aprotic solvent that dissolves both the monomer and the resulting polymer.[4]

-

Inert Atmosphere (N₂): Oxygen is a radical scavenger and can inhibit or terminate the polymerization. Therefore, the reaction mixture is degassed and kept under an inert nitrogen atmosphere.[3]

Experimental Protocol: Free-Radical Polymerization of NPMA

Materials:

-

4-Nitrophenyl methacrylate (NPMA) monomer (1.2 g, 0.0058 mol)

-

Azobisisobutyronitrile (AIBN) (0.01 g, 0.00006 mol)

-

Dimethylformamide (DMF), dried (15 ml)

Procedure:

-

Dissolve the NPMA monomer and AIBN initiator in dried DMF in a round-bottom flask.

-

Seal the flask and thoroughly degas the solution by bubbling nitrogen gas through it for at least 30 minutes.

-

Place the flask in a preheated oil bath at 70°C.

-

Allow the polymerization to proceed for the desired time (e.g., 24 hours).

-

To isolate the polymer, cool the reaction mixture and precipitate it by pouring it into a large volume of a non-solvent, such as methanol.

-

Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum.[3]

Controlled Radical Polymerization (e.g., RAFT)

For applications in drug delivery or bioconjugation, precise control over molecular weight and dispersity (Đ) is crucial. RAFT polymerization is an excellent choice for achieving this with methacrylate monomers.[5] This technique involves a chain transfer agent (CTA) to mediate the polymerization, resulting in polymers with predictable molecular weights and narrow distributions. A general protocol for RAFT polymerization of methacrylates can be adapted for NPMA.

Post-Polymerization Modification: Creating Functional Polymers

The true value of PNPMA lies in its role as a reactive polymer precursor. The 4-nitrophenyl ester groups along the polymer backbone can be readily displaced by primary amines (e.g., from proteins, peptides, or amine-containing drugs) via amidation. This allows for the straightforward synthesis of a wide variety of functional polymers.

A common and important modification is the hydrolysis of PNPMA to form poly(methacrylic acid) (PMAA).[6] PMAA is a pH-responsive polymer, making it a valuable component in smart hydrogels and drug delivery systems.[7]

Workflow Diagram: Functionalization of PNPMA

Caption: Post-polymerization modification pathways of PNPMA.

Experimental Protocol: Hydrolysis of PNPMA to PMAA

Rationale: This protocol utilizes alkaline conditions to hydrolyze the ester linkages. The choice of NaOH provides the hydroxide ions needed for nucleophilic attack on the carbonyl carbon of the ester. The reaction progress can often be monitored visually by the appearance of the yellow 4-nitrophenolate anion in the solution.

Materials:

-

Poly(4-nitrophenyl methacrylate) (PNPMA)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Dissolve the PNPMA polymer in a suitable solvent like 1,4-dioxane or THF.

-

Add an excess of 1 M NaOH solution to the polymer solution.

-

Stir the mixture at room temperature. The reaction can be monitored by UV-Vis spectroscopy by observing the increase in absorbance of the 4-nitrophenolate ion (~400 nm).

-

Once the reaction is complete (the ester peaks in the IR spectrum have disappeared), neutralize the solution with 1 M HCl.

-

Purify the resulting poly(methacrylic acid) by dialysis against deionized water to remove salts and 4-nitrophenol.

-

Isolate the final PMAA product by lyophilization (freeze-drying).

Characterization

Thorough characterization is essential to confirm the identity and purity of both the monomer and the resulting polymers.

-

¹H NMR Spectroscopy: Used to confirm the chemical structure. For the NPMA monomer, characteristic peaks for the vinyl protons, the methyl protons, and the aromatic protons of the nitrophenyl group should be present. For the polymer, the vinyl peaks will disappear, and the backbone methylene and methyl proton signals will become prominent.[3]

-

FTIR Spectroscopy: Infrared spectroscopy is used to identify functional groups. For the NPMA monomer and polymer, key stretches include the carbonyl (C=O) of the ester (~1759 cm⁻¹) and the nitro group (N=O) stretches (~1523 and 1346 cm⁻¹).[3] Upon hydrolysis to PMAA, the ester peak will be replaced by a broad carboxylic acid O-H stretch and a shifted carbonyl peak.

-

Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight and molecular weight distribution (dispersity, Đ) of the synthesized polymers.

Applications in Drug Development and Research

The utility of PNPMA-derived polymers is extensive, particularly in the biomedical field.[3]

-

Bioconjugation: The reactive nature of PNPMA allows for the covalent attachment of proteins, peptides, and antibodies to create polymer-biomolecule conjugates.

-

Drug Delivery: Amine-containing drugs can be conjugated to the polymer backbone. Alternatively, PNPMA can be used to create block copolymers where one block is subsequently functionalized, leading to self-assembling nanostructures like micelles for encapsulating hydrophobic drugs.[8]

-

"Smart" Hydrogels: By converting PNPMA to PMAA, pH-responsive hydrogels can be fabricated. These materials can swell or shrink in response to changes in environmental pH, enabling triggered release of encapsulated therapeutic agents.[7]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken when handling 4-nitrophenyl methacrylate and its precursors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle methacryloyl chloride in a well-ventilated fume hood due to its corrosive and lachrymatory nature.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

-

Babanzadeh, M. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]

-

Babanzadeh, M. (2015). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. ResearchGate. [Link]

-

Tunoori, A. R., et al. (2008). 4-Nitrophenyl methacrylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Schmidt, A. C., et al. (2019). Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics. Polymer Chemistry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 327251, 4-Nitrophenyl methacrylate. PubChem. [Link]

-

Thamizharasi, S., et al. (1999). COPOLYMERIZATION OF 4-NITROPHENYL ACRYLATE (NPA) WITH METHYL METHACRYLATE (MMA): SYNTHESIS, CHARACTERIZATION AND REACTIVITY RATIOS. Journal of Macromolecular Science, Part A. [Link]

-

Hadjichristidis, N., et al. (2005). New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth. [Link]

-

Al-Hajaj, N., et al. (2011). Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery. Journal of Materials Chemistry. [Link]

-

Wang, Z., et al. (2022). Upcycling polymethyl methacrylate to methacrylic acid. Reaction Chemistry & Engineering. [Link]

-

Vasile, C. (2020). Polybetaines in Biomedical Applications. MDPI. [Link]

-

Charleux, B., et al. (2005). Nitroxide-Mediated Polymerization of Methyl Methacrylate and Styrene with New Alkoxyamines from 4-Nitrophenyl 2-Methylpropionat-2-yl Radicals. Macromolecules. [Link]

-

Detrembleur, C., et al. (2002). Rate acceleration for 4,4′-dimethoxydiphenyl nitroxide mediated polymerization of methyl methacrylate. ResearchGate. [Link]

-

Lee, J-C., et al. (2007). Synthesis of methacrylate copolymers containing N-PMI and their application in negative-type photoresist. ResearchGate. [Link]

-

Tunoori, A. R., et al. (2008). A Versatile Synthetic Route to Macromonomers via RAFT Polymerization. University of Houston. [Link]

-

Akelah, A., et al. (1994). Controlled conversion of polyacrylamide into polyacrylic acid. Polymer Bulletin. [Link]

-

Uritu, C. M., et al. (2020). Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride. Polymers. [Link]

-

Dadashi-Silab, S., et al. (2017). Organic photo-catalyst for controlled synthesis of poly(methyl methacrylate) using spirooxazine initiator. ResearchGate. [Link]

Sources

- 1. 4-Nitrophenyl methacrylate | C10H9NO4 | CID 327251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-NITROPHENYL METHACRYLATE | 16522-41-1 [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties [indexacademicdocs.org]

- 5. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 7. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Section 1: Chemical Identification and Physicochemical Properties

An In-depth Technical Guide for the Safe Handling of 4-Nitrophenyl methacrylate

Introduction: A Precautionary Approach to a Unique Monomer

4-Nitrophenyl methacrylate (NPMA) is a functional monomer utilized in the synthesis of specialty polymers and adhesives, where its nitro group can be leveraged to enhance properties like crosslinking.[] While it has been used in polymerization reactions for a considerable time, a comprehensive and officially sanctioned safety profile remains elusive in publicly accessible databases.[2] The absence of a specific Safety Data Sheet (SDS) from major regulatory bodies or suppliers necessitates a risk assessment built upon scientific first principles. This guide, intended for researchers, scientists, and drug development professionals, synthesizes data from structurally related compounds to establish a robust framework for safe handling. Our core directive is to treat NPMA with a high degree of caution, assuming a hazard profile informed by its constituent chemical moieties: the methacrylate group, known for its sensitization potential, and the 4-nitrophenol group, a compound with significant toxicological concerns.

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. NPMA is a solid at room temperature.[2] Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4-nitrophenyl) 2-methylprop-2-enoate | [][3] |

| Synonyms | p-nitrophenyl methacrylate, NPMA | [] |

| CAS Number | 16522-41-1 | [3] |

| Molecular Formula | C₁₀H₉NO₄ | [][2] |

| Molecular Weight | 207.18 g/mol | [][2][3] |

| Appearance | Colorless, thin rod-like crystals | [2] |

| Boiling Point | 345.4 °C at 760 mmHg (Predicted) | [] |

| Density | ~1.24 - 1.43 g/cm³ | [][2] |

| Solubility | Soluble in THF, chloroform, DMF; Insoluble in n-hexane, methanol, ethanol, water |

Section 2: Hazard Assessment - A Synthesized Perspective

In the absence of specific toxicological data for NPMA, a conservative hazard assessment must be derived from analogous compounds. This approach is critical for establishing self-validating safety protocols.

The Methacrylate Moiety: Sensitization and Reactivity

The methacrylate functional group is a well-known potential hazard.

-

Skin Sensitization : Many methacrylate esters are classified as skin sensitizers.[4] Methyl methacrylate, for example, can cause a skin allergy where very low future exposure can trigger itching and a rash. Therefore, it is prudent to assume 4-Nitrophenyl methacrylate may cause an allergic skin reaction (H317) .[4]

-

Reactivity : As a monomer, NPMA is designed to polymerize. This reaction can be initiated by heat, light, or contaminants, potentially leading to a hazardous runaway reaction if not properly inhibited and stored.

The 4-Nitrophenol Moiety: Systemic Toxicity Concerns

The ester linkage in NPMA could potentially hydrolyze, releasing 4-nitrophenol. Furthermore, the toxicological profile of the intact molecule may be influenced by this moiety. 4-Nitrophenol is a significantly hazardous substance.

-

Acute Toxicity : It is classified as toxic if swallowed (H301) and harmful in contact with skin or if inhaled (H312 + H332).[5]

-

Organ Toxicity : It may cause damage to organs (specifically the liver and kidneys) through prolonged or repeated exposure.[6]

-

Irritation : Direct contact with 4-nitrophenol can severely irritate the skin and eyes.[7]

Inferred GHS Classification

Based on the analysis above, a cautious, inferred GHS classification for 4-Nitrophenyl methacrylate is proposed:

-

Signal Word : Warning

-

Pictograms : GHS07 (Exclamation Mark)

-

Hazard Statements :

-

H317: May cause an allergic skin reaction.

-

Potential for H302/312/332 (Harmful if swallowed, in contact with skin, or if inhaled) should be considered due to the 4-nitrophenol moiety.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[4]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The "Hierarchy of Controls" provides a systematic approach to minimizing risk, prioritizing engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of Controls applied to 4-Nitrophenyl methacrylate.

Engineering Controls

-

Primary Control : All handling of NPMA powder and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation : Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. Selections are based on best practices for handling sensitizing and potentially toxic fine chemicals.

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against skin contact, a primary route of exposure and sensitization. While specific chemical resistance data is unavailable, nitrile offers good general protection against many chemicals. Double-gloving provides an extra barrier against tears and contamination. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 / EN 166) | Protects eyes from airborne powder or splashes of solutions. Goggles are required when there is a significant splash risk. |

| Skin/Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |

| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides superior respiratory protection. If work outside a hood is unavoidable (e.g., large-scale transfer), a risk assessment must be performed to determine the appropriate respirator (e.g., N95 for powder or an organic vapor cartridge). |

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is a self-validating system for ensuring safety.

Protocol: Weighing and Handling of Solid 4-Nitrophenyl methacrylate

-

Preparation :

-

Verify the chemical fume hood is functioning correctly.

-

Don all required PPE (double nitrile gloves, goggles, lab coat).

-

Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.

-

-

Handling :

-

Retrieve the NPMA container from its storage location.

-

Carefully open the container inside the fume hood to avoid generating airborne dust.

-

Use a dedicated spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly and deliberately.

-

If any material is spilled, clean it immediately following the spill procedure (Section 4.2).

-

Securely close the primary NPMA container.

-

-

Post-Handling :

-

Wipe down the spatula and any other contaminated reusable equipment with a solvent-moistened towel (e.g., ethanol), placing the towel in the solid hazardous waste stream.

-

Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

-

Wipe the exterior of the primary NPMA container before returning it to storage.

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Storage Requirements

-

Temperature : Store in a cool, dry, well-ventilated area, away from sources of heat or ignition.[4] Some suppliers of related nitrophenyl esters recommend storage at -20°C.[4]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases which could promote hydrolysis or hazardous reactions.

-

Container : Keep container tightly closed to prevent moisture absorption and contamination.

Section 5: Emergency Response

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: Emergency response workflow for a spill of 4-Nitrophenyl methacrylate.

First-Aid Measures

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[4]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Protocol: Emergency Procedure for Spillage

-

Evacuate & Alert : Alert others in the immediate area. Restrict access to the spill zone.

-

Assess : Determine the extent of the spill. For large spills, evacuate the lab and contact the institutional safety officer. The following steps apply to small, manageable spills inside a fume hood.

-

PPE : Ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

-

Containment : For a solid spill, gently cover with a dry absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. For a liquid spill, cover with an inert absorbent.

-

Clean-up : Carefully scoop the absorbent material into a labeled, sealable hazardous waste container.

-

Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

-